molecular formula C8H18ClNO B1529706 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride CAS No. 1408076-08-3

3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride

Cat. No.: B1529706
CAS No.: 1408076-08-3
M. Wt: 179.69 g/mol
InChI Key: UVCYPHDDHCBFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C8H18ClNO It is a cyclobutanamine derivative, characterized by the presence of an ethoxy group and two methyl groups on the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The initial step involves the formation of the cyclobutane ring, which can be achieved through a of suitable precursors.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy and amine groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-2,2-dimethylcyclobutan-1-amine: This compound is similar but lacks the hydrochloride salt form.

    2,2-Dimethylcyclobutanamine: Another related compound with a similar cyclobutane ring structure but different substituents.

Uniqueness

3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride is unique due to the presence of both the ethoxy group and the hydrochloride salt, which confer distinct chemical and physical properties. These features make it valuable for specific applications where these properties are advantageous.

Biological Activity

3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride (CAS Number: 1408076-08-3) is a novel compound with a unique cyclobutane structure that incorporates an ethoxy group and a dimethyl substituent. Its molecular formula is C₈H₁₈ClNO, with a molecular weight of approximately 179.69 g/mol. The compound is primarily characterized by its amine functional group, which plays a crucial role in its biological activity and potential pharmacological applications.

Chemical Structure

The structural uniqueness of this compound is illustrated below:

ComponentDescription
Molecular Formula C₈H₁₈ClNO
Molecular Weight 179.69 g/mol
CAS Number 1408076-08-3
Functional Groups Amine, Hydrochloride Salt

Pharmacological Properties

Research on the biological activity of this compound is still in its early stages. However, preliminary findings suggest several potential pharmacological properties:

  • Antidepressant Activity : Compounds with similar structural features often exhibit mood-enhancing effects.
  • Neuroprotective Effects : The amine group suggests possible interactions with neurotransmitter systems.
  • Antimicrobial Properties : Structural analogs have shown efficacy against various pathogens.

Interaction Studies

Understanding the pharmacokinetics and pharmacodynamics of this compound is essential for assessing its therapeutic potential. Interaction studies are vital for determining how the compound behaves in biological systems and its safety profile.

Comparative Analysis

To provide context, here’s a comparison of this compound with structurally similar compounds:

Compound NameStructural CharacteristicsUnique Features
1-(4-benzylpiperidine-1-carbonyl)-3-ethoxy...Contains a piperidine ringIncorporates a benzyl group enhancing lipophilicity
2-(Ethylamino)-3-methylbutanoic acidAliphatic amine structureLacks cyclic structure but has similar amine properties
3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-oneKetone functional groupDifferent functional groups affecting reactivity

The cyclobutane core combined with an ethoxy substituent in this compound may confer distinct biological properties compared to these similar compounds.

Properties

IUPAC Name

3-ethoxy-2,2-dimethylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-4-10-7-5-6(9)8(7,2)3;/h6-7H,4-5,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCYPHDDHCBFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride
Reactant of Route 2
3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride
Reactant of Route 3
3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride
Reactant of Route 5
3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride
Reactant of Route 6
3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.